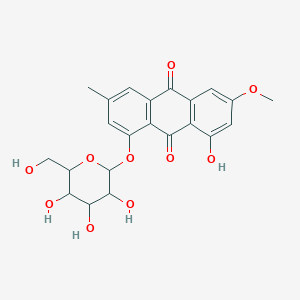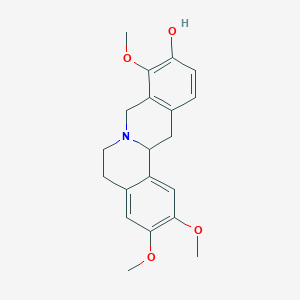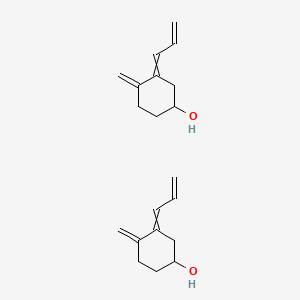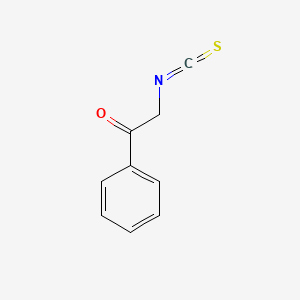
2-Isothiocyanato-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-1-phenylethanone, also known as phenacyl isothiocyanate, is an organic compound with the molecular formula C9H7NOS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring through an ethanone linkage. This compound is of significant interest due to its versatile applications in synthetic chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isothiocyanato-1-phenylethanone can be synthesized through various methods. One common approach involves the reaction of phenacyl chloride with potassium thiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate phenacyl thiocyanate, which subsequently rearranges to form the desired isothiocyanate compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of phenacyl chloride and potassium thiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetone or ethanol, and the product is purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isothiocyanato-1-phenylethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used under mild conditions.
Addition Reactions: Alcohols and amines are used as reagents, often in the presence of a catalyst or under basic conditions.
Cyclization Reactions: Cyclization can be facilitated by heating the compound with appropriate reagents.
Major Products Formed:
Thiourea Derivatives: Formed through nucleophilic substitution with amines.
Heterocyclic Compounds: Formed through cyclization reactions, which are useful in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-Isothiocyanato-1-phenylethanone has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of thiourea derivatives and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-isothiocyanato-1-phenylethanone involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity underlies its use in enzyme inhibition and protein labeling. The compound can also induce oxidative stress in cells, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Phenyl isothiocyanate: Similar in structure but lacks the ethanone linkage.
4-Isothiocyanato-1-methoxybenzene: Contains a methoxy group on the phenyl ring, which affects its reactivity.
4-Isothiocyanato-1-trifluoromethoxybenzene: Contains a trifluoromethoxy group, which also influences its chemical properties.
Uniqueness: 2-Isothiocyanato-1-phenylethanone is unique due to the presence of the ethanone linkage, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to form thiourea derivatives and heterocyclic compounds distinguishes it from other isothiocyanates .
Propriétés
Numéro CAS |
40046-25-1 |
|---|---|
Formule moléculaire |
C9H7NOS |
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
2-isothiocyanato-1-phenylethanone |
InChI |
InChI=1S/C9H7NOS/c11-9(6-10-7-12)8-4-2-1-3-5-8/h1-5H,6H2 |
Clé InChI |
RZWIESWRVZTWRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-1lambda-chromen-1-ylium chloride](/img/structure/B13391904.png)
![3,5-Dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13391912.png)

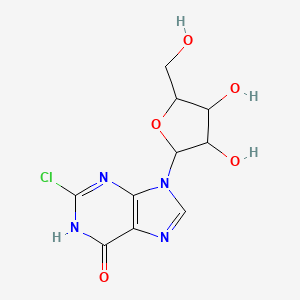
![3-[[(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid,hydrochloride](/img/structure/B13391932.png)
![5-[[Amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B13391934.png)
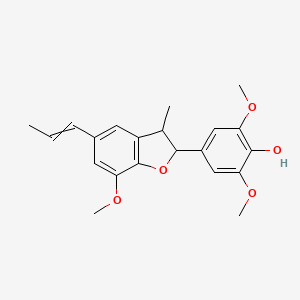
![10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13391949.png)
![2-Methyl-1,9-dihydrobenzo[cd]indole](/img/structure/B13391953.png)

![2-[[2-[[2-[[2-[[2-[(1-acetylpyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B13391964.png)
